2-(1H-imidazol-2-yl)-5-methoxyaniline
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Overview
Description
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the imidazole ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) and nucleophilic reagents (e.g., amines, thiols); reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE has a wide range of applications in scientific research:
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities. It can also serve as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-IMIDAZOL-2-YL)ETHANOL: Another imidazole derivative with different functional groups, used in various chemical and biological applications.
2-(1H-IMIDAZOL-2-YL)PYRIDINE: A compound with a pyridine ring, known for its coordination chemistry and potential therapeutic applications.
Uniqueness
2-(1H-IMIDAZOL-2-YL)-5-METHOXY-PHENYLAMINE is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-5-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
YGYIWOIDXXEHIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=CN2)N |
Origin of Product |
United States |
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